molecular formula C6H6O3S B1601400 Methyl 4-hydroxythiophene-2-carboxylate CAS No. 5118-04-7

Methyl 4-hydroxythiophene-2-carboxylate

Cat. No. B1601400
CAS RN: 5118-04-7
M. Wt: 158.18 g/mol
InChI Key: FWHWSIDEKGSJBP-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxythiophene-2-carboxylate” is a chemical compound with the formula C6H6O3S and a molecular weight of 158.18 . It is used in research and has potential applications in various fields .


Synthesis Analysis

The synthesis of “Methyl 4-hydroxythiophene-2-carboxylate” can be achieved through various methods. One such method involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . The structure of the compound is confirmed by means of elemental analysis, 1H NMR, 13C NMR, and LC .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxythiophene-2-carboxylate” is represented by the SMILES string COC(=O)C1=CC(=CS1)O . This indicates that the molecule consists of a thiophene ring with a carboxylate group at the 2-position and a hydroxy group at the 4-position.


Chemical Reactions Analysis

“Methyl 4-hydroxythiophene-2-carboxylate” can undergo various chemical reactions. For instance, it can participate in condensation reactions to yield different products . More research is needed to fully understand the range of reactions this compound can undergo.


Physical And Chemical Properties Analysis

“Methyl 4-hydroxythiophene-2-carboxylate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

properties

IUPAC Name

methyl 4-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c1-9-6(8)5-2-4(7)3-10-5/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHWSIDEKGSJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534133
Record name Methyl 4-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxythiophene-2-carboxylate

CAS RN

5118-04-7
Record name Methyl 4-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thionyl chloride (1.6 ml) was added dropwise to a methanol solution (20 ml) of 4-hydroxythiophene-2-carboxylic acid (1.1 g, 7.6 mmol) under ice cooling. The solution mixture was refluxed with heating for 5 hours. The reaction solution was cooled to room temperature, poured into ice water and extracted with ethyl acetate. The extraction solution with ethyl acetate was dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=4:1) and concentrated/dried under reduced pressure to obtain methyl 4-hydroxythiophene-2-carboxylate (0.7 g) as white powder.
Quantity
1.6 mL
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reactant
Reaction Step One
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1.1 g
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reactant
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20 mL
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reactant
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[Compound]
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

50.0 g (0.347 mol) of 4-hydroxy-2-thiophenecarboxylic acid and 58.3 g (0.694 mol) of sodium bicarbonate are heated at the boiling point in 900 ml of absolute 2-butanone under nitrogen, and 43.7 g (0.347 mol) of dimethylsulfate are added dropwise in the course of 20 minutes. The mixture is heated under reflux for a further 2.5 hours. It is then evaporated in vacuo and the residue is partitioned between saturated sodium bicarbonate solution and ether. The aqueous phase is extracted five more times with 80 ml of ether each time. The combined organic phases are dried over sodium sulfate/active charcoal, filtered and evaporated.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
58.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

50.0 g (0.347 mol) of 4-hydroxy-2-thiophenecarboxylic acid and 58.3 g (0.694 mol) of sodium carbonate are heated to the boiling point in 990 ml of absolute 2-butanone under nitrogen, and 43.7 g (0.347 mol) of dimethyl sulfate are added dropwise in the course of 20 minutes. The mixture is heated under reflux for a further 2.5 hours. It is then evaporated in vacuo and the residue is partitioned between saturated sodium carbonate solution and ether. The aqueous phase is extracted five more times with 80 ml of ether each time. The combined organic phases are dried over sodium sulfate/active charcoal, filtered and evaporated.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
58.3 g
Type
reactant
Reaction Step One
Quantity
990 mL
Type
solvent
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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